molecular formula C17H18FNO6S B2914865 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1421451-92-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2914865
CAS No.: 1421451-92-4
M. Wt: 383.39
InChI Key: IATFVRGUWCOWNW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative incorporating a benzodioxole moiety, a fluorine substituent, and a methoxy group. The benzodioxole group (1,3-benzodioxole) is a fused bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-7-6-13(20)11-2-4-14-16(8-11)25-10-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFVRGUWCOWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Hydroxypropyl group : Contributes to solubility and interaction with biological targets.
  • Fluorine atom : Often enhances biological activity and metabolic stability.
  • Methoxy and sulfonamide groups : Implicated in interactions with specific proteins or enzymes.

The molecular formula of the compound is C18H20FNO4S, with a molecular weight of approximately 371.4 g/mol.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The benzodioxole moiety can interact with hydrophobic pockets in the target enzymes, while the sulfonamide group can form hydrogen bonds with key amino acid residues.
  • Cell Cycle Arrest : In cancer cell lines, this compound has been shown to induce cell cycle arrest at the S phase, leading to apoptosis. This effect is associated with the disruption of microtubule assembly, a critical process in cell division.
  • Interaction with Transport Proteins : The compound may also modulate the activity of ATP-binding cassette (ABC) transporters, which are essential for drug transport across cell membranes and play roles in drug resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrates potent inhibitory effects on various cancer cell lines, leading to reduced cell viability.
Cell LineIC50 (µM)Mechanism
A549 (Lung)0.042Apoptosis induction
MCF7 (Breast)0.053Cell cycle arrest
HeLa (Cervical)0.070Microtubule disruption

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response:

  • COX Inhibition : The selectivity index for COX-2 inhibition is notably high, indicating potential for reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs.

Case Studies

  • Study on Anticancer Effects :
    A study conducted on various cancer cell lines revealed that the compound effectively induced apoptosis and inhibited proliferation at low concentrations. The results suggest its potential as a therapeutic agent in oncology .
  • Research on Transport Modulation :
    Another study highlighted the role of this compound in modulating ABC transporters, which could enhance the efficacy of co-administered chemotherapeutics by overcoming drug resistance mechanisms.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial:

  • Toxicity Studies : Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its toxicological implications.
  • Safety Concerns : As with many synthetic compounds, there may be risks related to long-term exposure and environmental impact that need to be evaluated through comprehensive studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Source
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide (Target) C₁₇H₁₇FNO₆S Benzodioxole, sulfonamide, fluoro, methoxy ~397.39 Inferred
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide C₁₇H₂₁NO₃ Benzodioxole, allyl, pivalamide 295.35
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) C₁₇H₁₅NO₅S Benzodioxole, sulfonamide, propenyl 345.37
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) C₂₄H₂₂N₄O₃ Benzodioxole, benzimidazole, acetamide 414.46
N-(2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide C₂₀H₂₁FN₄O₄S Fluorobenzenesulfonamide, triazole, cyclopropyl 432.5

Key Observations :

  • Benzodioxole vs. Heterocyclic Replacements : The benzodioxole group in the target compound is retained in analogs like 23i and 28 , but replaced with triazole or benzimidazole in others . Benzodioxole enhances π-π stacking and metabolic resistance compared to more polar heterocycles.
  • Sulfonamide vs.
  • Fluoro and Methoxy Substituents : The 5-fluoro-2-methoxy motif in the target is shared with , suggesting shared electronic effects (e.g., increased lipophilicity and altered pKa).
Pharmacological and Physicochemical Properties

While direct data for the target are unavailable, inferences are drawn from analogs:

  • Bioactivity : Benzimidazole derivatives (e.g., 28 ) show IDO1 inhibition (IC₅₀ < 1 μM), suggesting the target’s sulfonamide may enhance potency via stronger enzyme interactions.
  • Solubility : The hydroxyl and sulfonamide groups in the target likely improve aqueous solubility compared to lipophilic pivalamide derivatives .
  • Metabolic Stability : Benzodioxole derivatives resist oxidative metabolism better than furan or indole-containing analogs .
Crystallographic and Computational Analysis
  • Crystallography : Programs like SHELXL and Mercury enable structural validation. For example, the benzodioxole ring’s planarity can be confirmed via X-ray diffraction, as seen in related compounds .
  • Docking Studies: The fluorine atom may engage in halogen bonding with target proteins, a feature absent in non-fluorinated analogs .

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